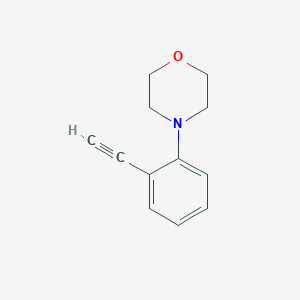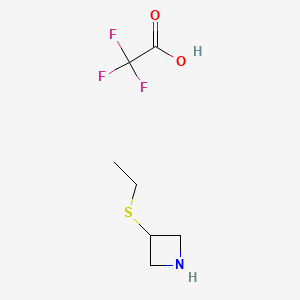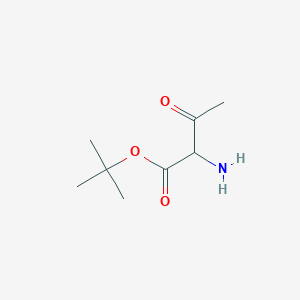
Tert-butyl 2-amino-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-oxobutanoate: is an organic compound with the molecular formula C8H15NO3 It is a derivative of acetoacetic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an amine under controlled conditions. For example, the reaction of tert-butyl acetoacetate with ammonia or primary amines in the presence of a catalyst can yield this compound . The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as triethylamine or anhydrous magnesium sulfate may be employed to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-amino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl 2-amino-3-oxo-4-butanoate.
Reduction: Formation of tert-butyl 2-amino-3-hydroxybutanoate.
Substitution: Formation of tert-butyl 2-amino-3-halobutanoate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-oxobutanoate involves its interaction with various molecular targets. The amino and keto groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl acetoacetate: Similar in structure but lacks the amino group.
Tert-butyl 3-oxobutanoate: Similar but without the amino group.
Tert-butyl 2-amino-3-hydroxybutanoate: A reduced form of tert-butyl 2-amino-3-oxobutanoate.
Uniqueness: this compound is unique due to the presence of both amino and keto groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
87214-69-5 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
tert-butyl 2-amino-3-oxobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,9H2,1-4H3 |
InChI-Schlüssel |
ZNIOMLUPZOTKGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


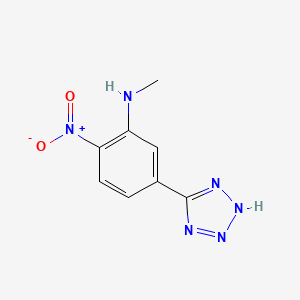

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

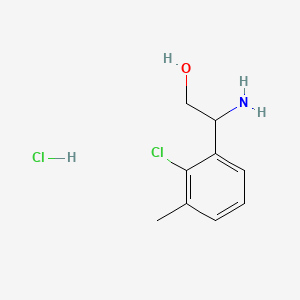
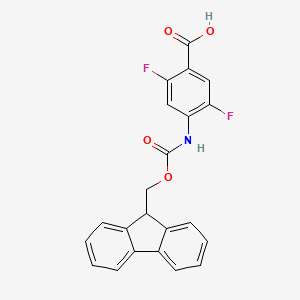
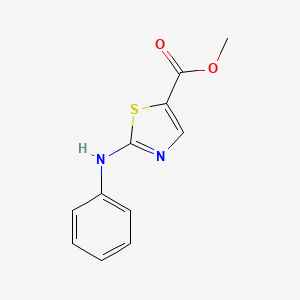
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
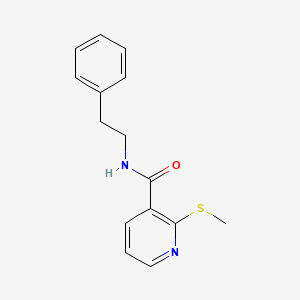
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
